![molecular formula C6H11N B12986495 2-Azabicyclo[3.1.1]heptane](/img/structure/B12986495.png)
2-Azabicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[3.1.1]heptane is a nitrogen-containing bicyclic compound with a unique structure that has garnered significant interest in various fields of scientific research. This compound is characterized by a bicyclic framework where a nitrogen atom is incorporated into the ring system, making it a valuable scaffold in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be scalable and efficient . Another method involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via a Minisci-like reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalable synthetic routes mentioned above suggest that these methods could be adapted for larger-scale production. The use of photocatalytic Minisci reactions and reduction of spirocyclic oxetanyl nitriles are promising approaches for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other positions in the bicyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
2-Azabicyclo[3.1.1]heptane has a wide range of applications in scientific research:
Biology: Incorporated into biologically active compounds to enhance their properties.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.1]heptane depends on its specific application. In medicinal chemistry, it acts as a bioisostere, mimicking the properties of other functional groups to improve drug efficacy and stability. The nitrogen atom in the bicyclic framework can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
2-Azabicyclo[3.1.1]heptane can be compared to other similar compounds, such as:
Bicyclo[3.1.1]heptane: Lacks the nitrogen atom, making it less versatile in certain applications.
2-Azabicyclo[2.2.1]heptane: Another nitrogen-containing bicyclic compound with a different ring structure, leading to different chemical and biological properties.
3-Azabicyclo[3.1.1]heptane: Similar structure but with the nitrogen atom in a different position, affecting its reactivity and applications.
The unique structure of this compound, with its nitrogen atom incorporated into the bicyclic framework, sets it apart from these similar compounds and makes it a valuable scaffold in various fields of research.
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
2-azabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C6H11N/c1-2-7-6-3-5(1)4-6/h5-7H,1-4H2 |
InChI Key |
FBWROSAFOQUELW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2CC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


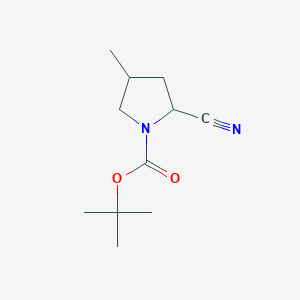
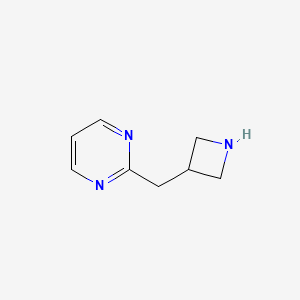
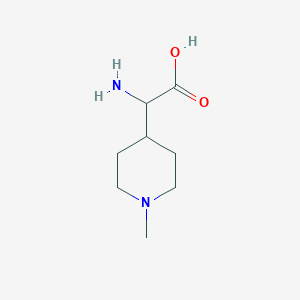
![Methyl 2-iodo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12986425.png)
![3-(2-Methyl-4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid](/img/structure/B12986436.png)
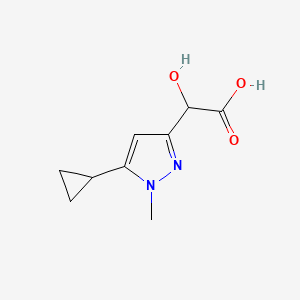
![2-(tert-Butyl) 5-methyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2,5-dicarboxylate](/img/structure/B12986453.png)
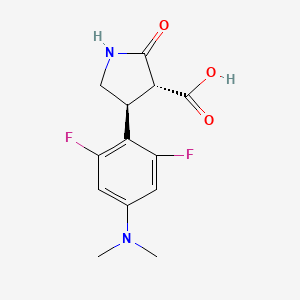
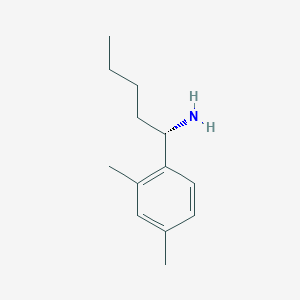
![(S)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12986479.png)
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12986488.png)
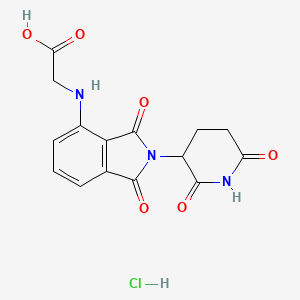
![7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12986496.png)

